molecular formula C9H13ClFN B6191248 2-fluoro-6-(propan-2-yl)aniline hydrochloride CAS No. 2648956-95-8

2-fluoro-6-(propan-2-yl)aniline hydrochloride

Cat. No.: B6191248
CAS No.: 2648956-95-8
M. Wt: 189.7
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Description

2-fluoro-6-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H13ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-(propan-2-yl)aniline hydrochloride typically involves the fluorination of 6-(propan-2-yl)aniline. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used. The reaction is carried out under mild conditions, often in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-fluoro-6-(propan-2-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-6-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The isopropyl group can also influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    2-fluoroaniline: A simpler analog with only a fluorine substituent.

    6-(propan-2-yl)aniline: An analog with only an isopropyl substituent.

    2-chloro-6-(propan-2-yl)aniline: A similar compound where the fluorine atom is replaced with chlorine.

Uniqueness

2-fluoro-6-(propan-2-yl)aniline hydrochloride is unique due to the combined presence of both fluorine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the isopropyl group can affect its steric properties and interactions with biological targets.

Properties

CAS No.

2648956-95-8

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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